2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

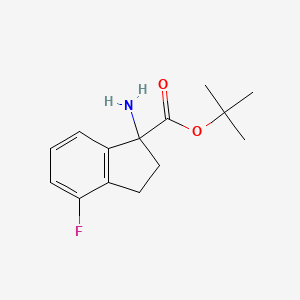

The compound "2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related pyrazole derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. Pyrazole derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique structural features .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines, followed by various alkylation and ring closure reactions to introduce different substituents and create a diverse library of compounds . For example, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives starts from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further modified with various substituents affecting the compound's properties. X-ray diffraction analysis is commonly used to determine the spatial structure of these compounds, as seen in the study of a novel oxadiazole derivative . The Schiff base derivatives of pyrazolone, for instance, exhibit structural tautomerism and can remain in the amine-one(I) tautomeric form, which is stabilized by strong hydrogen bonding .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including alkylation and ring closure, to generate structurally diverse compounds. For instance, a ketonic Mannich base derived from 2-acetylthiophene was used to produce dithiocarbamates, thioethers, and various N-alkylated azoles. Ring closure reactions with bifunctional nucleophiles yielded pyrazolines, pyridines, and other heterocyclic compounds . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole moiety and the solvent used. For example, the absorption maxima and emission spectra of the compounds vary with the substituents in the N-1 position of the pyrazole ring and the para position of the benzene moiety. The intensity of absorption and fluorescence is also affected by the substituents on the aryl ring bonded to the pyrazole moiety, and these properties change with increasing solvent polarity . These findings are crucial for understanding the behavior of pyrazole derivatives in different environments and for their potential applications in optical materials.

Scientific Research Applications

Synthesis and Structural Analysis

- Pyrazole derivatives, including 2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride, have been synthesized and characterized using various techniques like FT-IR, UV–visible, and NMR spectroscopy. These derivatives have shown potential biological activity against breast cancer and microbes (Titi et al., 2020).

- The compound has been used in the generation of structurally diverse libraries through alkylation and ring closure reactions, showing its utility in creating a variety of chemically interesting and potentially useful compounds (Roman, 2013).

Catalytic Applications

- Pyrazolyl compounds, including the subject compound, have been reacted with zinc(II) acetate to form bidentate complexes, which were active as catalysts for the copolymerization of CO2 and cyclohexene oxide, indicating potential applications in polymer synthesis (Matiwane et al., 2020).

Potential Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity. These derivatives, including the compound of interest, have shown promising results in these fields (Hafez et al., 2016).

Material Science Applications

- In material science, the compound has been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activities, indicating potential applications in medical and material science fields (Aly & El-Mohdy, 2015).

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are often used as building blocks in medicinal chemistry .

Mode of Action

It can react with acids or acyl groups to form corresponding salts or amides .

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biological activities .

properties

IUPAC Name |

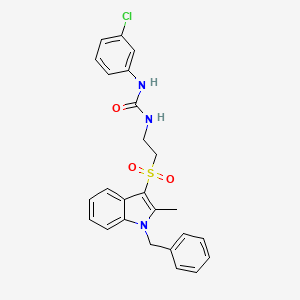

2-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-7(2,8)6-4-5-9-10(6)3;;/h4-5H,8H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQKEBVPODCQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NN1C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)